molecular formula C7H4Cl2N2O4 B8435602 4,6-Dichloro-3-hydroxy-2-nitrobenzamide

4,6-Dichloro-3-hydroxy-2-nitrobenzamide

Cat. No. B8435602
M. Wt: 251.02 g/mol
InChI Key: DILHOSPTLUGOIM-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

A solution of 2,4-dichloro-5-hydroxy-6-nitrobenzoic acid (Step A) (4.40 g, 17.6 mmol) and thionyl chloride (2 mL, 27 mmol) in toluene (60 mL) was heated under reflux for 1 h and allowed to cool to room temperature. The solution was added to conc NH4OH (40 mL) at 0° C. The cooling bath was removed and the mixture stirred at room temperature for 2 h and then concentrated to give crude 4,6-dichloro-3-hydroxy-2-nitrobenzamide as a brown solid.—1H NMR (CD3OD): δ 7.33 (s, 1H); mass spectrum: m/z 249, 251, 253 (M+−1, 100%, 66%, 11%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([OH:12])=[C:7]([N+:13]([O-:15])=[O:14])[C:3]=1[C:4](O)=[O:5].S(Cl)(Cl)=O.[NH4+:20].[OH-]>C1(C)C=CC=CC=1>[Cl:11][C:9]1[CH:10]=[C:2]([Cl:1])[C:3]([C:4]([NH2:20])=[O:5])=[C:7]([N+:13]([O-:15])=[O:14])[C:8]=1[OH:12] |f:2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=C(C(=C1)Cl)O)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=C(C(=O)N)C(=C1)Cl)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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